molecular formula C30H24N4O8S2 B1581220 Direct Scarlet B CAS No. 3530-19-6

Direct Scarlet B

Cat. No. B1581220
CAS RN: 3530-19-6
M. Wt: 632.7 g/mol
InChI Key: WFDQLHCSKAIOER-UHFFFAOYSA-N
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Description

Direct Scarlet B, also known as Amidine Scarlet B, Chloramine Red B, Diamine Scarlet B, Pontamine Scarlet B, and Direct Red 37 , is a chemical compound with the molecular formula C30H22N4Na2O8S2 . It appears as an orange to amber to dark red powder or crystal .


Physical And Chemical Properties Analysis

Direct Scarlet B is a solid at 20 degrees Celsius . It has a maximum absorption wavelength of 507 nm in water . It is soluble in water . The compound appears as an orange to amber to dark red powder or crystal .

Scientific Research Applications

Histopathological Diagnosis of Eosinophilic Esophagitis

Direct Scarlet B: is utilized in the histopathological diagnosis of Eosinophilic Esophagitis (EoE) , a chronic immune-mediated esophageal disease. The staining property of Direct Scarlet B facilitates the easy and precise recognition of eosinophils in biopsy specimens of the esophageal mucosa . This is crucial for the appropriate treatment of patients, which may include dietary modification, pharmacological agents, or mechanical dilation of the esophagus.

Staining Amyloid in Tissue Sections

In medical research, Direct Scarlet B is commonly used for staining amyloid deposited in tissues. This application is significant for the study of amyloidosis and related diseases, where the identification of amyloid deposits is essential for diagnosis and understanding the disease pathology .

Environmental Monitoring and Wastewater Treatment

Direct Scarlet B: is a synthetic dye commonly found in industrial wastewater. Its presence in water sources is a concern due to the potential environmental pollution. Research into the removal of Direct Scarlet B from wastewater is vital for environmental conservation. Artificial intelligence methods like multiple linear regression and artificial neural networks are used to predict the removal efficiency of Direct Scarlet B, which is important for wastewater management .

Development of Heterogeneous Fenton-like Catalysts

Research has been conducted on the decolorization of Direct Scarlet B using biosynthesized iron nanoparticles as effective heterogeneous Fenton-like catalysts. This application is particularly relevant in the field of environmental chemistry, where the removal of synthetic dyes from wastewater is a critical issue .

Safety and Hazards

Direct Scarlet B is harmful if swallowed or inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, not eating, drinking, or smoking when using this product, using only outdoors or in a well-ventilated area, and washing skin thoroughly after handling . If swallowed or inhaled, it’s advised to call a poison center or doctor .

Mechanism of Action

properties

IUPAC Name

disodium;8-[[4-[4-[(4-ethoxyphenyl)diazenyl]phenyl]phenyl]diazenyl]-7-hydroxynaphthalene-1,3-disulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H24N4O8S2.2Na/c1-2-42-25-14-12-24(13-15-25)32-31-22-8-3-19(4-9-22)20-5-10-23(11-6-20)33-34-30-27(35)16-7-21-17-26(43(36,37)38)18-28(29(21)30)44(39,40)41;;/h3-18,35H,2H2,1H3,(H,36,37,38)(H,39,40,41);;/q;2*+1/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHOZXQMVPWPNAP-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N=NC2=CC=C(C=C2)C3=CC=C(C=C3)N=NC4=C(C=CC5=CC(=CC(=C54)S(=O)(=O)[O-])S(=O)(=O)[O-])O.[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H22N4Na2O8S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6063060
Record name C.I. Direct Red 37, disodium salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6063060
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

676.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Direct Scarlet B

CAS RN

3530-19-6
Record name C.I. 22240
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003530196
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,3-Naphthalenedisulfonic acid, 8-[2-[4'-[2-(4-ethoxyphenyl)diazenyl][1,1'-biphenyl]-4-yl]diazenyl]-7-hydroxy-, sodium salt (1:2)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name C.I. Direct Red 37, disodium salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6063060
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Disodium 8-[[4'-[(4-ethoxyphenyl)azo][1,1'-biphenyl]-4-yl]azo]-7-hydroxynaphthalene-1,3-disulphonate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.020.510
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DIRECT RED 37
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C8A243528I
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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